molecular formula C4H5N3O B599751 6-amino-4,5-dideuterio-1H-pyrimidin-2-one

6-amino-4,5-dideuterio-1H-pyrimidin-2-one

Cat. No.: B599751
M. Wt: 113.11 g/mol
InChI Key: OPTASPLRGRRNAP-QDNHWIQGSA-N
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Description

Cytosine-d2 is a deuterated form of cytosine, one of the four main bases found in deoxyribonucleic acid and ribonucleic acid. Deuterium is a stable isotope of hydrogen, and its incorporation into cytosine results in cytosine-d2. This compound is primarily used in scientific research to study the behavior and properties of cytosine in various biological and chemical contexts .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cytosine-d2 involves the incorporation of deuterium into the cytosine molecule. One common method is the catalytic exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide. The reaction typically occurs under mild conditions, with the use of a palladium catalyst to facilitate the exchange .

Industrial Production Methods

Industrial production of cytosine-d2 follows similar principles but on a larger scale. The process involves the use of high-purity deuterium oxide and advanced catalytic systems to ensure efficient and high-yield production. The reaction conditions are optimized to minimize the formation of by-products and to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Cytosine-d2 undergoes various chemical reactions, including:

    Oxidation: Cytosine-d2 can be oxidized to form uracil-d2.

    Reduction: Reduction of cytosine-d2 can lead to the formation of dihydrocytosine-d2.

    Substitution: Cytosine-d2 can undergo substitution reactions where one of its hydrogen atoms is replaced by another atom or group.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Halogenating Agents: Chlorine, bromine.

Major Products Formed

Mechanism of Action

The mechanism of action of cytosine-d2 is similar to that of cytosine. It primarily involves interactions with nucleic acids and proteins. Cytosine-d2 can be incorporated into DNA and RNA, where it participates in base pairing and hydrogen bonding. The presence of deuterium can influence the stability and dynamics of nucleic acid structures, providing insights into the molecular mechanisms of genetic regulation and expression .

Comparison with Similar Compounds

Cytosine-d2 can be compared with other deuterated nucleobases and cytosine analogs:

    Deuterated Thymine: Similar to cytosine-d2, deuterated thymine is used in studies of nucleic acid behavior and stability.

    Deuterated Uracil: Used in RNA studies, deuterated uracil provides insights into RNA structure and function.

    Cytosine Analogues: Compounds like 5-methylcytosine and 5-hydroxymethylcytosine are modified forms of cytosine that play significant roles in epigenetic regulation.

Conclusion

Cytosine-d2 is a valuable compound in scientific research, offering unique insights into the behavior and properties of cytosine in various biological and chemical contexts. Its applications span across chemistry, biology, medicine, and industry, making it an essential tool for advancing our understanding of nucleic acids and their roles in genetic regulation and expression.

Properties

IUPAC Name

6-amino-4,5-dideuterio-1H-pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O/c5-3-1-2-6-4(8)7-3/h1-2H,(H3,5,6,7,8)/i1D,2D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPTASPLRGRRNAP-QDNHWIQGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=O)N=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(NC(=O)N=C1[2H])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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